N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is a chemical compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a morpholine ring, and a pyrimidine carboxamide structure. It has been studied for its potential therapeutic effects, particularly in the treatment of various cancers.
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation and activation of EGFR . This results in the inhibition of the downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are involved in cell proliferation, survival, and differentiation . The inhibition of these pathways leads to the suppression of tumor growth .
Pharmacokinetics
It is known that the compound has suitable in vivo pharmacokinetic properties in three preclinical safety species .
Result of Action
The result of the action of this compound is the inhibition of tumor growth . This is achieved through the induction of apoptosis, or programmed cell death, in cancer cells . The compound induces apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .
Biochemical Analysis
Biochemical Properties
N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) in preclinical rodent models . This suggests that it interacts with mGlu4, a G protein-coupled receptor involved in various biochemical reactions in the nervous system .
Cellular Effects
The cellular effects of this compound are primarily related to its modulation of mGlu4 activity. By enhancing the activity of this receptor, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the mGlu4 receptor, thereby enhancing the receptor’s activity . This can lead to changes in gene expression and cellular signaling, which can ultimately influence cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction.
Attachment of the Phenyl Ring: The phenyl ring with chloro and fluoro substituents is attached through a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process may be scaled up using continuous flow chemistry to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to understand its interaction with cellular components.
Medicine: It has shown potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar structural features but differs in the presence of a thiazole ring instead of a pyrimidine ring.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound has a pyrazolo[4,3-b]pyridine core, making it structurally similar but functionally distinct.
Uniqueness
N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potent biological activity. Its ability to selectively target cancer cells while minimizing effects on normal cells makes it a promising candidate for further development in cancer therapy.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2/c16-11-7-10(1-2-12(11)17)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGZQSDVZGDDKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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